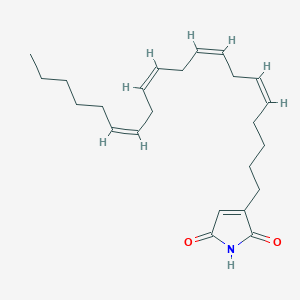![molecular formula C24H27NO2 B12855741 1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)- CAS No. 200616-22-4](/img/structure/B12855741.png)
1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its two stereocenters, which contribute to its unique chemical properties and reactivity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol typically involves the reaction of dibenzylamine with a suitable epoxide, followed by a series of stereoselective reductions and functional group transformations. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry is achieved during the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the stereochemical integrity of the product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce primary alcohols .
Scientific Research Applications
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-beta-hydroxyleucine: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol: Shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness
What sets (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol apart from similar compounds is its unique combination of stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
200616-22-4 |
|---|---|
Molecular Formula |
C24H27NO2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol |
InChI |
InChI=1S/C24H27NO2/c26-19-24(27)23(16-20-10-4-1-5-11-20)25(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23-24,26-27H,16-19H2/t23-,24+/m0/s1 |
InChI Key |
DDKWOBSGZHQFQP-BJKOFHAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B12855665.png)
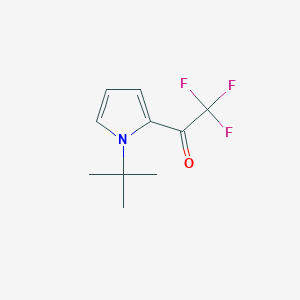
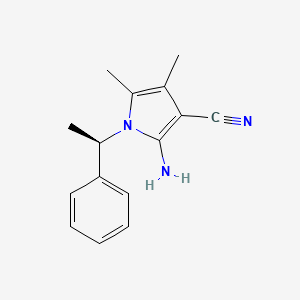
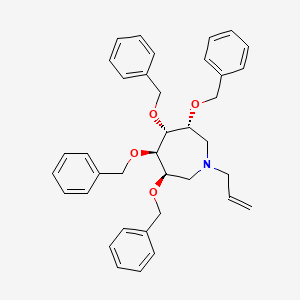
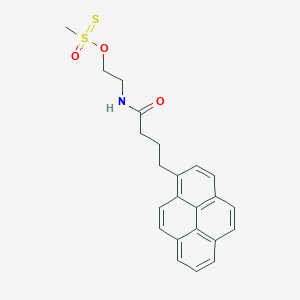
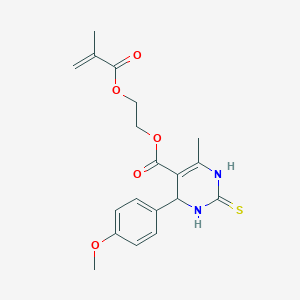
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
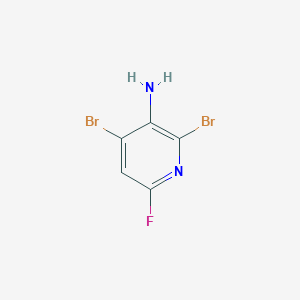
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
